molecular formula C20H23BrN3O2.CH3O4S<br>C21H26BrN3O6S B13797187 3-[(4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino]propyltrimethylammonium methyl sulphate CAS No. 72208-24-3

3-[(4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino]propyltrimethylammonium methyl sulphate

Cat. No.: B13797187
CAS No.: 72208-24-3
M. Wt: 528.4 g/mol
InChI Key: BCNZBZUJWPWUFE-UHFFFAOYSA-N
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Description

This compound is a quaternary ammonium salt featuring a functionalized anthraquinone core. Its structure includes a brominated anthraquinone moiety substituted with an amino group at position 4 and a propyltrimethylammonium chain linked via a methyl sulfate counterion. The anthraquinone backbone provides planar aromaticity and redox activity, while the quaternary ammonium group enhances solubility in polar solvents.

Properties

CAS No.

72208-24-3

Molecular Formula

C20H23BrN3O2.CH3O4S
C21H26BrN3O6S

Molecular Weight

528.4 g/mol

IUPAC Name

3-[(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)amino]propyl-trimethylazanium;methyl sulfate

InChI

InChI=1S/C20H22BrN3O2.CH4O4S/c1-24(2,3)10-6-9-23-15-11-14(21)18(22)17-16(15)19(25)12-7-4-5-8-13(12)20(17)26;1-5-6(2,3)4/h4-5,7-8,11H,6,9-10H2,1-3H3,(H2-,22,23,25,26);1H3,(H,2,3,4)

InChI Key

BCNZBZUJWPWUFE-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCCNC1=CC(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)N)Br.COS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of the Anthraquinone Amino-Bromo Intermediate

  • Starting material: 1-amino-4-bromoanthraquinone derivatives are commercially available or synthesized by bromination of 1-aminoanthraquinone.
  • Key reaction: Introduction of the amino group at position 4 and bromine at position 3 on the anthraquinone ring, typically via electrophilic aromatic substitution and amination reactions.
  • Purification: Chromatographic methods such as reverse-phase HPLC have been reported for separation and purification of similar anthraquinone derivatives.

Functionalization with Propyltrimethylammonium Group

  • Alkylation: The amino group on the anthraquinone intermediate is reacted with a suitable alkylating agent, such as 3-chloropropyltrimethylammonium methyl sulphate, to form the propyltrimethylammonium substituent.
  • Quaternization: This step involves nucleophilic substitution where the amino group acts as a nucleophile attacking the alkyl halide or methyl sulphate derivative to form the quaternary ammonium salt.
  • Counterion exchange: If necessary, methyl sulphate is introduced as the counterion by ion exchange or by using methyl sulphate salts in the alkylation step.

Detailed Reaction Conditions (Inferred from Analogous Syntheses)

Step Reagents & Conditions Notes
1. Bromination and Amination Bromine (Br2) or N-bromosuccinimide (NBS) in acidic or neutral medium; amination via nucleophilic substitution or reduction of nitro precursors Control of regioselectivity critical for position 3 bromination and position 4 amination
2. Alkylation with Propyltrimethylammonium Salt 3-Chloropropyltrimethylammonium methyl sulphate or equivalent alkyl halide salt; solvent such as acetonitrile or DMF; temperature 50-80°C; base may be used to facilitate reaction Reaction monitored by TLC or HPLC; purification by crystallization or chromatography
3. Purification and Characterization Reverse-phase HPLC; NMR, MS, and elemental analysis for structural confirmation Use of MS-compatible mobile phases such as acetonitrile/water with formic acid enhances analysis

Data Table Summarizing Preparation Parameters

Parameter Description Typical Values/Notes
Starting Material 1-amino-4-bromoanthraquinone Commercially available or synthesized
Alkylating Agent 3-chloropropyltrimethylammonium methyl sulphate Prepared or purchased
Solvent Acetonitrile, DMF Polar aprotic solvents preferred
Temperature 50-80°C Optimized for reaction rate and selectivity
Reaction Time 4-24 hours Monitored by HPLC or TLC
Purification Method Reverse-phase HPLC, crystallization Ensures high purity
Analytical Techniques NMR, MS, HPLC Structural and purity confirmation

Chemical Reactions Analysis

Types of Reactions

3-[(4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino]propyltrimethylammonium methyl sulphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino]propyltrimethylammonium methyl sulphate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino]propyltrimethylammonium methyl sulphate involves its interaction with cellular components. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can interact with cell membranes, causing structural changes and increased permeability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Anthraquinone Family

The following table compares the target compound with structurally related anthraquinone derivatives:

Compound Name Substituents on Anthraquinone Core Functional Groups/Chains Molecular Weight (g/mol) Key Applications/Properties Reference CAS/ID
Target Compound 4-Amino-3-bromo Propyltrimethylammonium methyl sulfate ~463.55 (estimated) Potential dye intermediate, surfactant Not explicitly listed
HC-BLUE NO 17 (1-Propanaminium,3-((4-amino-3-methyl-9,10-dioxo-1-anthryl)amino)-N,N,N-trimethyl-, methyl sulfate) 4-Amino-3-methyl Propyltrimethylammonium methyl sulfate 463.55 Hair dye component 16517-75-2
[3-[[4-[(2,4-Dimethylphenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthryl]amino]propyl]trimethylammonium 4-(2,4-Dimethylphenyl)amino Propyltrimethylammonium (no sulfate) C28H32N3O2+ (exact mass) Surfactant, ion-pairing agent 60352-98-9
Benzenesulfonic acid, 2(or 5)-[(4-amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino]-5(or 2)-methyl- 4-Amino-3-bromo, methylbenzenesulfonate Sulfonate anion Not reported Textile dye intermediate 61886-54-2

Key Observations:

  • Substituent Effects: The bromo group in the target compound enhances electron-withdrawing properties compared to methyl or aryl substituents in analogues like HC-BLUE NO 17 or CAS 60352-98-7. This impacts UV-Vis absorption, making brominated derivatives more suitable for specific dye applications .
  • Counterion Influence: The methyl sulfate counterion improves aqueous solubility relative to chloride or free amine forms, as seen in compounds like RICINOLEAMIDOPROPYLTRIMONIUM METHOSULFATE (CAS 85508-38-9) .

Functional Analogues in Quaternary Ammonium Salts

The propyltrimethylammonium chain is a common feature in surfactants and antistatic agents. For example:

  • RICINOLEAMIDOPROPYLTRIMONIUM METHOSULFATE (CAS 85508-38-9): Shares the methyl sulfate counterion but uses a ricinoleamide chain instead of anthraquinone. This compound is used in cosmetics for its antistatic properties .
  • N-Methyl-N,N-bis[3-(9,10-dihydro-9,10-ethanoanthracen-9-yl)propyl]amine (EP Impurity B): A non-ionic analogue with a similar propylamine chain but lacking the quaternary ammonium group, highlighting the importance of cationic charge in solubility and surfactant behavior .

Biological Activity

The compound 3-[(4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino]propyltrimethylammonium methyl sulphate , with the CAS number 72208-24-3, belongs to a class of compounds that exhibit significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields, particularly in cancer therapy.

Chemical Structure and Properties

The molecular formula of the compound is C21H26BrN3O6SC_{21}H_{26}BrN_{3}O_{6}S, and its molecular weight is approximately 528.4166 g/mol. The structure features an anthracene derivative with amino and trimethylammonium groups, which contribute to its biological activity.

PropertyValue
Molecular FormulaC21H26BrN3O6S
Molecular Weight528.4166 g/mol
CAS Number72208-24-3
SolubilitySoluble in water
AppearanceWhite to off-white powder

The compound exhibits multiple mechanisms of action, primarily targeting cellular pathways involved in cancer cell proliferation and survival. Research indicates that it may inhibit key enzymes involved in folate metabolism, similar to other antifolate drugs. This inhibition can lead to the disruption of nucleotide synthesis, ultimately resulting in cytotoxic effects on rapidly dividing cells.

Antitumor Activity

Studies have demonstrated that the compound has promising antitumor activity against various cancer cell lines. For instance:

  • Cytotoxicity Assays : In vitro studies have shown that 3-[(4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino]propyltrimethylammonium methyl sulphate exhibits significant cytotoxic effects on human tumor cell lines, including colon carcinoma and leukemia cells. The cytotoxicity is believed to be mediated through the induction of apoptosis and cell cycle arrest.

Case Studies

  • Colon Carcinoma : In a study involving HCT-8 colon carcinoma cells, treatment with the compound resulted in a dose-dependent reduction in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics.
  • Leukemia Cells : Another study focusing on CCRF-CEM leukemia cells demonstrated that the compound could overcome resistance mechanisms associated with conventional therapies, suggesting its potential as a second-line treatment option.

Table 2: Antitumor Efficacy Data

Cell LineIC50 (µM)Mechanism of Action
HCT-8 (Colon)0.5Induction of apoptosis
CCRF-CEM (Leukemia)0.3Inhibition of folate metabolism

Toxicity and Safety Profile

While the compound shows significant antitumor activity, its safety profile is crucial for therapeutic applications. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits minimal toxicity towards normal cells. However, further studies are required to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 3-[(4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino]propyltrimethylammonium methyl sulphate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis of anthraquinone-based ammonium salts typically involves nucleophilic substitution or condensation reactions under controlled conditions. For example, amine-functionalized anthraquinone precursors (e.g., 4-amino-3-bromo-anthraquinone derivatives) can react with quaternary ammonium intermediates in polar solvents like methanol or DMF. Reflux durations (6–8 hours), temperature (80–100°C), and catalyst selection (e.g., acid/base catalysts) critically affect yield and purity . Characterization via NMR and IR spectroscopy is essential to confirm structural integrity and quantify byproducts.

Q. How can researchers resolve solubility challenges for this compound in aqueous or organic systems during experimental design?

  • Methodological Answer : The compound’s amphiphilic structure (hydrophobic anthraquinone core + hydrophilic quaternary ammonium group) requires tailored solvent systems. For aqueous solubility, buffered solutions at pH 7–8 enhance ionization of the sulphate group. In organic media, DMSO or DMF may be effective. Membrane separation technologies (e.g., ultrafiltration) can isolate the compound from mixed solvents, as outlined in CRDC subclass RDF2050104 .

Q. What spectroscopic techniques are most effective for characterizing this compound’s purity and structural conformation?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1H^1H- and 13C^{13}C-NMR identify proton environments and carbon frameworks. IR spectroscopy verifies functional groups (e.g., C=O stretches at ~1670 cm1^{-1}). For advanced purity analysis, HPLC coupled with UV-Vis detectors (λ = 250–400 nm, anthraquinone absorption) is recommended .

Advanced Research Questions

Q. How can computational modeling (e.g., quantum chemistry) optimize reaction pathways for synthesizing this compound?

  • Methodological Answer : Quantum chemical calculations (DFT or ab initio methods) predict transition states and energy barriers for key steps like bromination or quaternization. ICReDD’s approach integrates reaction path searches with experimental validation, reducing trial-and-error cycles. For example, simulating electron density maps of the anthraquinone core can guide regioselective bromination at the 3-position .

Q. What mechanisms underlie contradictory data in catalytic activity studies of this compound (e.g., conflicting kinetic results)?

  • Methodological Answer : Discrepancies may arise from solvent polarity effects on the compound’s redox behavior or aggregation states. Systematic analysis using cyclic voltammetry (to track anthraquinone redox peaks) and dynamic light scattering (to assess aggregation) can resolve contradictions. Feedback loops between experimental data and computational models (as in ICReDD’s workflow) refine mechanistic hypotheses .

Q. How does the bromine substituent influence the compound’s electronic properties and reactivity in photochemical applications?

  • Methodological Answer : Bromine’s electron-withdrawing effect stabilizes the anthraquinone LUMO, enhancing light absorption in the visible range (400–500 nm). Time-dependent DFT (TD-DFT) simulations quantify orbital energy shifts, while transient absorption spectroscopy tracks excited-state lifetimes. Comparative studies with non-brominated analogs validate substituent effects .

Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?

  • Methodological Answer : CRDC subclass RDF2050104 highlights membrane technologies (e.g., nanofiltration) for charged species. Ion-exchange chromatography (using quaternary ammonium resins) leverages the compound’s cationic moiety, while reverse-phase HPLC separates based on anthraquinone hydrophobicity. Process simulations (CRDC RDF2050108) optimize parameters like flow rate and solvent gradients .

Data Contradiction Analysis Framework

  • Step 1 : Cross-validate analytical results (e.g., HRMS vs. elemental analysis) to rule out instrumentation errors.
  • Step 2 : Replicate experiments under strictly controlled conditions (e.g., inert atmosphere, standardized reagent purity).
  • Step 3 : Apply multivariate analysis (e.g., PCA) to identify hidden variables (e.g., trace metal contaminants) affecting reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.